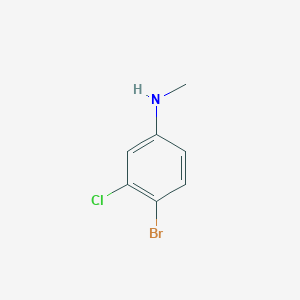

4-Bromo-3-chloro-N-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

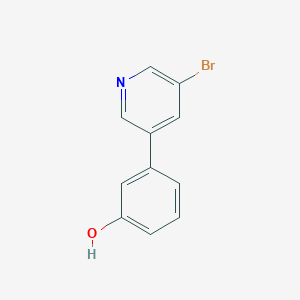

4-Bromo-3-chloro-N-methylaniline is a chemical compound with the molecular formula C7H7BrClN . It is a derivative of aniline, which is an organic compound with the functional group -NH2 attached to a benzene ring .

Synthesis Analysis

The synthesis of anilines, including 4-Bromo-3-chloro-N-methylaniline, often involves several steps . These steps can include nitration, conversion from the nitro group to an amine, and bromination . The exact method of synthesis can vary depending on the specific aniline being produced .Molecular Structure Analysis

The molecular structure of 4-Bromo-3-chloro-N-methylaniline consists of a benzene ring with a bromine atom (Br), a chlorine atom (Cl), and a methylamine group (-NHCH3) attached to it . The molecular weight of this compound is 220.49 .Physical And Chemical Properties Analysis

4-Bromo-3-chloro-N-methylaniline is a solid substance . It has a molecular weight of 220.49 and a melting point of 80-82 °C . The compound is air sensitive and should be stored under inert gas .Applications De Recherche Scientifique

Synthesis of Biphenyl Carboxylic Acid Derivatives : 4-Bromo-3-methylaniline is used in the synthesis of biphenyl carboxylic acid derivatives through a Pd/C-mediated Suzuki coupling approach. This compound undergoes a reaction with 4-chlorobutyryl chloride/TEA and subsequent treatment to yield 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, which is then coupled with 4-carboxyphenylboronic acid to produce the final product (Ennis et al., 1999).

Microsomal Metabolism Studies : Research on rat liver microsomal metabolism of halogenated methylanilines, including 2-bromo-4-methylaniline, reveals metabolites from side-chain C-hydroxylation and N-hydroxylation, indicating the compound's role in biochemical processes (Boeren et al., 1992).

Exploration of Non-Linear Optical Properties : A series of 4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs synthesized through Suzuki cross-coupling reactions have been studied for their non-linear optical properties and reactivity. This highlights the compound's potential in optical and electronic applications (Rizwan et al., 2021).

Spectral Analysis and Ab Initio Calculations : Fourier transform infrared and FT-Raman spectral analysis of chloro-methylanilines, including studies on 4-chloro-3-methylaniline, provides insights into the structural and vibrational properties of these compounds. This is crucial for understanding their chemical behavior and potential applications (Arjunan & Mohan, 2008).

Synthesis of Fluorane Dye Precursors : 4-Bromo-3-methylanisole, derived from 4-bromo-3-methylaniline, is used in the synthesis of black fluorane dye, a critical component in the manufacture of thermal papers. This showcases the compound's role in the production of industrial dyes and pigments (Xie et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-3-chloro-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXFNWVZSGQQPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-difluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one](/img/structure/B2359674.png)

![2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2359683.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2359685.png)